

Application of Methyl Cedryl Ketone in Woody-Amber Fragrances: Technical Notes and Protocols

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Compound of Interest

Compound Name: Methyl Cedryl Ketone

Cat. No.: B15599383

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Introduction

Methyl Cedryl Ketone (MCK), commercially known as Vertofix®, is a widely utilized synthetic aroma chemical revered for its potent and tenacious woody-amber character.[1][2] Structurally derived from cedrene, a component of cedarwood oil, MCK offers a complex and multifaceted olfactory profile that makes it an indispensable ingredient in modern perfumery, particularly in the creation of sophisticated woody, amber, and fougère fragrances.[1] Its high odor strength and excellent fixative properties contribute to the longevity and diffusion of a fragrance composition.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to effectively utilize **Methyl Cedryl Ketone** in fragrance development.

Physicochemical and Olfactory Properties

Methyl Cedryl Ketone is a viscous liquid, typically pale yellow to brownish in appearance.[2][3] Its odor is complex, possessing a dominant dry, woody, and ambery character with nuances of cedar, vetiver, leather, and musk.[2][4] Unlike some linear woody notes, MCK provides a rich, full-bodied aroma that adds volume and depth to a fragrance.[1]

Table 1: Physicochemical Properties of **Methyl Cedryl Ketone**

Property	Value	Reference
Chemical Name	1-((3R,3aR,7R,8aS)-3,6,8,8-Tetramethyl-2,3,4,7,8,8a-hexahydro-1H-3a,7-methanoazulen-5-yl)ethanone	[1]
CAS Number	32388-55-9	[1][3]
Molecular Formula	C ₁₇ H ₂₆ O	[3]
Molecular Weight	246.40 g/mol	[3]
Appearance	Clear yellow to brown liquid	[3]
Odor Profile	Strong, Woody, Amber, Musk	[3]
Boiling Point	272 °C at 760 mmHg	[3]
Flash Point	> 100 °C (closed cup)	[3]
Solubility	Soluble in ethanol; Insoluble in water (1.278 mg/L @ 25°C est.)	[3]
Substantivity	400 hours on a smelling strip	[4]

Application in Fragrance Compositions

Methyl Cedryl Ketone is a versatile ingredient that can be used in a wide array of fragrance types, most notably those with a woody-amber theme. Its primary functions in a fragrance composition include:

- **Base Note and Fixative:** Due to its low volatility and high molecular weight, MCK serves as an excellent base note, providing a long-lasting foundation for the fragrance.[2] It also acts as a fixative, slowing down the evaporation of more volatile top and middle notes, thereby increasing the overall longevity of the scent on the skin.
- **Blender and Harmonizer:** MCK can effectively blend and harmonize different notes within a composition, smoothing out rough edges and creating a more cohesive fragrance profile. It is particularly effective in bridging the transition from heart to base notes.

- **Enhancer of Woody and Amber Accords:** In woody fragrances, MCK provides a strong and persistent character that complements natural woods like cedarwood and sandalwood.[2] In amber accords, it adds depth, warmth, and a dry, resinous quality.[2] It is also used in chypre and oriental fragrances to enhance their characteristic mossy and spicy notes.[2]

Table 2: Recommended Usage Levels of **Methyl Cedryl Ketone** in Various Applications

Application	Recommended Concentration (%)
Fine Fragrance (Eau de Parfum, Eau de Toilette)	1 - 10
Personal Care (Lotions, Creams)	0.5 - 2
Soaps and Body Wash	1 - 5
Shampoos and Conditioners	0.5 - 2
Deodorants and Antiperspirants	0.5 - 3
Air Fresheners and Candles	2 - 10

Experimental Protocols

To fully characterize the performance of **Methyl Cedryl Ketone** in a fragrance formulation, a series of standardized experimental protocols should be employed.

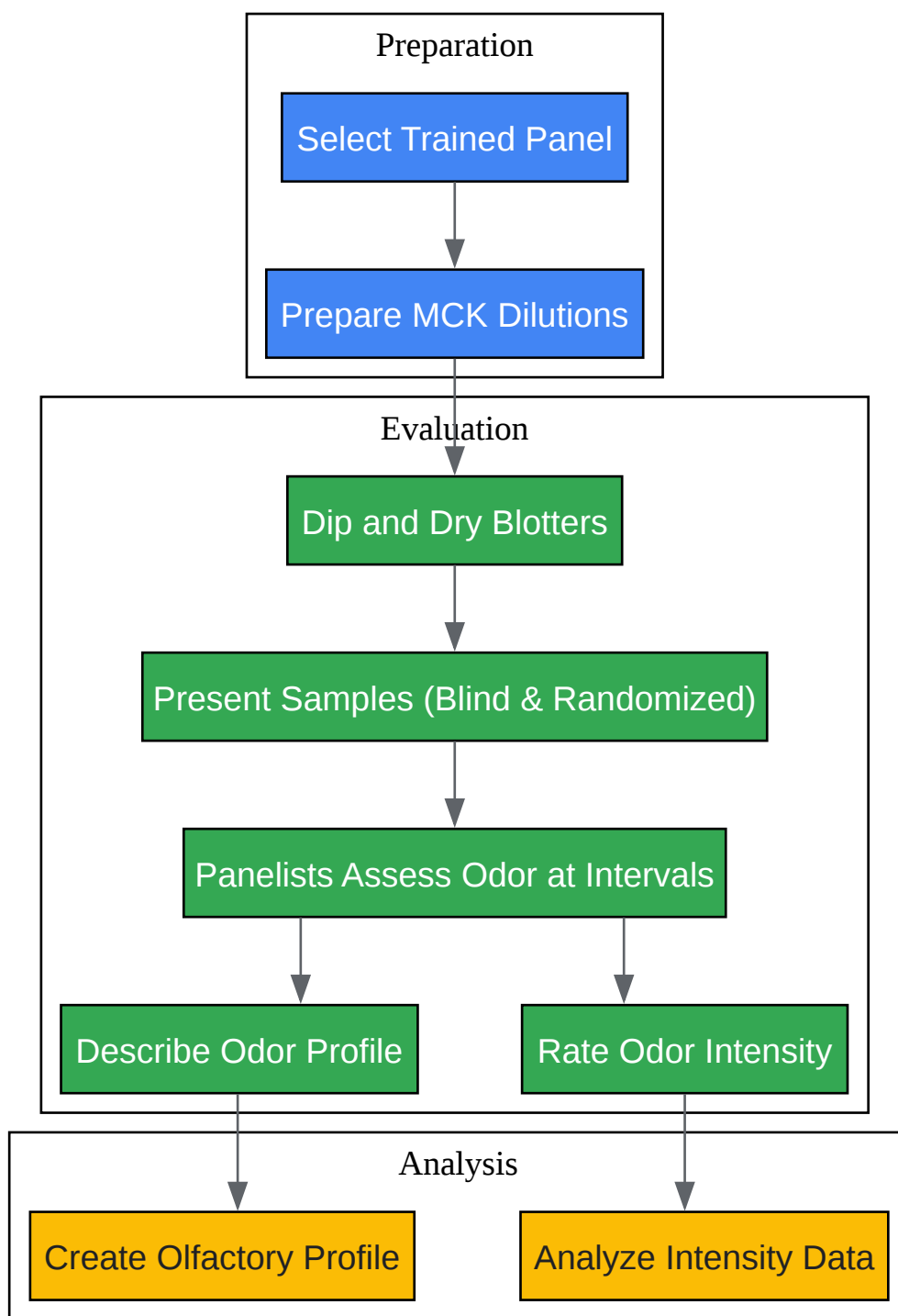
Sensory Evaluation of Methyl Cedryl Ketone

Objective: To determine the olfactory profile and intensity of **Methyl Cedryl Ketone**.

Methodology:

- **Panel Selection:** A panel of at least 5-10 trained sensory analysts is required. Panelists should be screened for their ability to detect and describe a range of odorants.
- **Sample Preparation:** Prepare a series of dilutions of **Methyl Cedryl Ketone** in a suitable solvent (e.g., ethanol) at concentrations of 10%, 5%, 1%, and 0.1%.
- **Evaluation Procedure:**

- Dip a standard fragrance blotter into each dilution for 2 seconds.
- Allow the blotter to air-dry for 10 seconds.
- Present the blotters to the panelists in a randomized and blind manner.
- Panelists should evaluate the odor of each blotter at different time intervals (e.g., immediately, 15 minutes, 1 hour, 4 hours, 24 hours) to assess the evolution of the scent.
- Panelists should describe the odor using a standardized vocabulary of descriptors (e.g., woody, ambery, musky, cedar, vetiver, leathery).
- Panelists should rate the intensity of the odor on a labeled magnitude scale (LMS) from 0 (no odor) to 100 (extremely strong).
- Data Analysis: The descriptive data can be used to create an olfactory profile of **Methyl Cedryl Ketone**. The intensity ratings can be averaged to determine the perceived strength of the odor at different concentrations and time points.



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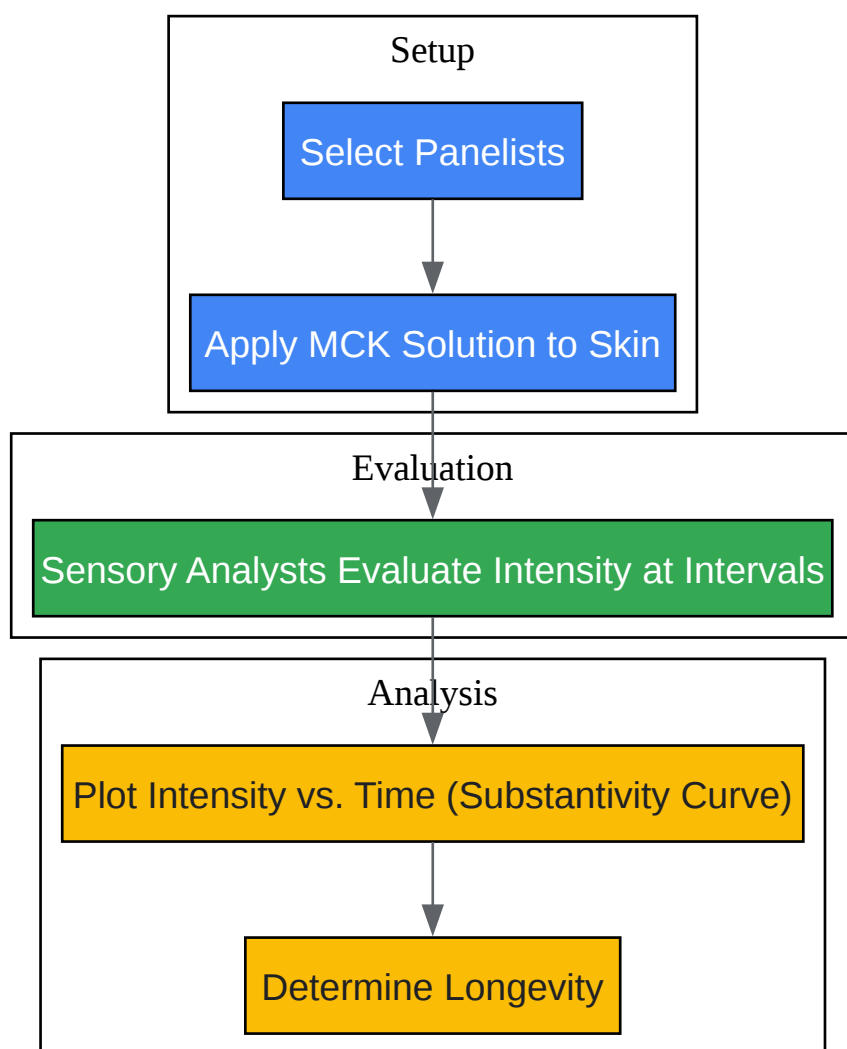
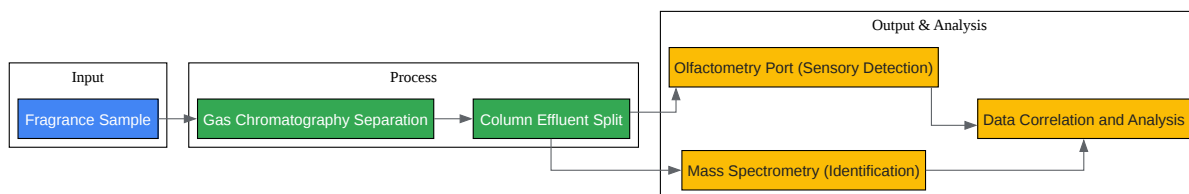
Sensory evaluation workflow for **Methyl Cedryl Ketone**.

Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the key odor-active compounds in a fragrance containing **Methyl Cedryl Ketone**.

Methodology:

- Instrumentation: A gas chromatograph coupled with both a mass spectrometer (MS) and an olfactometry port.
- Sample Preparation: The fragrance oil is diluted in a suitable solvent (e.g., dichloromethane) to an appropriate concentration for GC analysis.
- GC-MS/O Analysis:
 - The sample is injected into the GC, where the individual components are separated based on their volatility and polarity.
 - The effluent from the GC column is split, with one portion going to the MS for chemical identification and the other to the olfactometry port for sensory detection.
 - A trained sensory analyst sniffs the effluent from the olfactometry port and records the retention time, odor descriptor, and intensity of each detected odor.
- Data Analysis: The data from the MS and the olfactometry port are correlated to identify the chemical compounds responsible for the different odors perceived in the fragrance. This can help to understand the contribution of **Methyl Cedryl Ketone** and its interaction with other ingredients.



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- To cite this document: BenchChem. [Application of Methyl Cedryl Ketone in Woody-Amber Fragrances: Technical Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15599383#application-of-methyl-cedryl-ketone-in-woody-amber-fragrances]

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